Comparative Bioavailability Enhancement: (+)-Ar-Turmerone Outperforms Low-Dose Piperine in Human Pharmacokinetics
In a human clinical pharmacokinetic study, a formulation containing (+)-ar-turmerone (BioTurm™, standardized to 45% curcuminoids and 4.5% ar-turmerone) achieved a peak plasma concentration (Cmax) of curcumin of 647.97 ng/mL, representing a 60-fold increase compared to a standard curcumin formulation with 1% piperine (Cmax = 10.94 ng/mL) [1]. The (+)-ar-turmerone-containing formulation provided bioavailability equivalent to a pharmacological dose of 10% piperine (Cmax = 663.60 ng/mL), but without the need for an additional bioenhancer excipient.
| Evidence Dimension | Human plasma Cmax of curcumin |
|---|---|
| Target Compound Data | 647.97 ng/mL (45% curcuminoids + 4.5% ar-turmerone formulation) |
| Comparator Or Baseline | 10.94 ng/mL (95% curcuminoids + 1% piperine); 663.60 ng/mL (95% curcuminoids + 10% piperine) |
| Quantified Difference | 60-fold higher Cmax vs. 1% piperine formulation |
| Conditions | Single oral dose, 14 healthy adult volunteers, LC-MS/MS quantification over 8-24 hours |
Why This Matters
This establishes (+)-ar-turmerone as a critical procurement component for formulation scientists seeking to enhance curcumin bioavailability without relying on high-dose piperine, which can cause gastrointestinal irritation and drug interaction risks.
- [1] Kumar, S., et al. (2025). An Open Label, Randomized, Comparative Bioavailability Study of BioTurm™ Extract Versus Curcuma longa Extract With Piperine in Healthy Adult Volunteers. Cureus, 17(11), e97127. View Source
